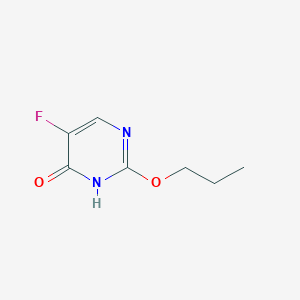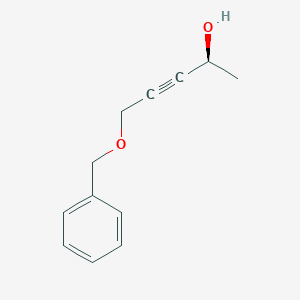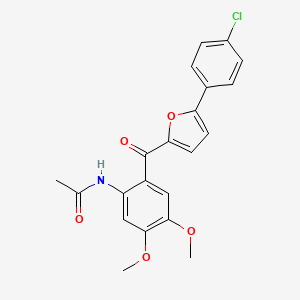
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a pyrrolidinone ring, and a fluorobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine . The protected amino acid is then subjected to further reactions to introduce the pyrrolidinone ring and the fluorobenzoic acid moiety. Common reagents used in these steps include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinone ring or the fluorobenzoic acid moiety.
Substitution: The fluorine atom on the benzoic acid ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups, onto the benzoic acid ring .
Wissenschaftliche Forschungsanwendungen
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Wirkmechanismus
The mechanism of action of (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways . The fluorobenzoic acid moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(3-Amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid: Similar structure but lacks the Boc protection.
(S)-4-(3-((Methoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid: Similar structure with a methoxycarbonyl protecting group instead of Boc.
(S)-4-(3-((Ethoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid: Similar structure with an ethoxycarbonyl protecting group.
Uniqueness
The presence of the Boc protecting group in (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid provides unique advantages in synthetic chemistry, such as increased stability and ease of deprotection under mild conditions . This makes it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C16H19FN2O5 |
|---|---|
Molekulargewicht |
338.33 g/mol |
IUPAC-Name |
3-fluoro-4-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H19FN2O5/c1-16(2,3)24-15(23)18-11-6-7-19(13(11)20)12-5-4-9(14(21)22)8-10(12)17/h4-5,8,11H,6-7H2,1-3H3,(H,18,23)(H,21,22)/t11-/m0/s1 |
InChI-Schlüssel |
YBGKVNCKNQWBKD-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)C2=C(C=C(C=C2)C(=O)O)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)C2=C(C=C(C=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11768099.png)

![6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
![tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11768121.png)
![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11768145.png)

![7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11768162.png)

![8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)

